N-Methyl Duloxetine-naphthyl-d7
CAS No.:
Cat. No.: VC18019302
Molecular Formula: C19H21NOS
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NOS |
|---|---|
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | 3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine |
| Standard InChI | InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/i3D,4D,5D,7D,8D,9D,10D |
| Standard InChI Key | JFTURWWGPMTABQ-DDDCEERRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |
| Canonical SMILES | CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHDNOS | |
| Molecular Weight | 420.5 g/mol | |
| CAS Number | 938-807-3 | |
| Melting Point | 114–116°C | |
| Optical Activity | [α] +116° to +125° (methanol) |
Stereochemical Configuration
The compound retains the S-configuration at the chiral center, critical for its binding affinity to serotonin and norepinephrine transporters . Deuterium substitution occurs exclusively on the naphthyl ring, preserving the thiophene and propylamine backbone essential for SNRI activity .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-Methyl Duloxetine-naphthyl-d7 begins with deuterium-labeled 1-fluoronaphthalene-d7, which undergoes nucleophilic aromatic substitution with (S)-3-methylamino-1-(2-thienyl)-1-propanol . Key steps include:
-
Deuterium Incorporation: Catalytic deuteration of 1-fluoronaphthalene using D gas and palladium catalysts.
-
Etherification: Reaction of deuterated naphthalene with the chiral alcohol intermediate.
-
Salt Formation: Precipitation as the maleate salt to enhance stability .
Table 2: Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 1-Fluoronaphthalene-d7 | D, Pd/C, 150°C | 85% |
| 2 | (S)-3-Methylamino-1-(2-thienyl)-1-propanol | KCO, DMF, 80°C | 78% |
| 3 | Crude Duloxetine-d7 | HCl, ethanol | 90% |
| 4 | Maleate Salt Formation | Maleic acid, acetone | 95% |
Analytical Profiling
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 421.214 [M+H], consistent with the deuterated structure . Nuclear Magnetic Resonance (NMR) spectra exhibit characteristic shifts for deuterated naphthyl protons (δ 7.2–8.1 ppm) and thiophene residues (δ 6.8–7.0 ppm) .
Pharmacological Profile and Mechanism of Action
Metabolic Stability and Isotope Effects
Deuteration at the naphthyl group reduces oxidative metabolism by CYP2D6 and CYP1A2, extending the compound’s half-life in vitro . Comparative studies show a 1.3-fold increase in plasma stability compared to non-deuterated duloxetine, attributed to the kinetic isotope effect slowing C-D bond cleavage .
Applications in Biomedical Research
Isotopic Tracer Studies
N-Methyl Duloxetine-naphthyl-d7 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying duloxetine in biological matrices. Its deuterated structure eliminates matrix interference, enabling precise measurement at concentrations as low as 0.1 ng/mL .
Metabolic Pathway Elucidation
In vivo studies using deuterated duloxetine have mapped naphthyl epoxidation and glucuronidation as primary metabolic routes, accounting for 70% of urinary excretion . Deuterium labeling allows tracking of specific metabolites, confirming the role of CYP2D6 in O-demethylation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume